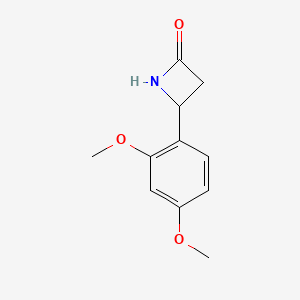
4-(2,4-Dimethoxyphenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidin-2-ones, which are four-membered lactam structures. These compounds are known for their significant biological and pharmacological activities, including antimicrobial and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
. This reaction involves the cycloaddition of a ketene with an imine to form the azetidin-2-one ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually carried out at room temperature to moderate temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production methods for azetidin-2-ones, including 4-(2,4-Dimethoxyphenyl)azetidin-2-one, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
4-(2,4-Dimethoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate to form dearylated products.
Substitution: It can undergo substitution reactions at the 4-position, such as acyloxylation, using reagents like t-butyl perbenzoate or peracetate.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in solvents like acetonitrile at room temperature.
Substitution: Copper-catalyzed reactions with t-butyl perbenzoate or peracetate in the presence of a base.
Major Products
Oxidation: Dearylated azetidinones.
Substitution: 4-acyloxy-substituted azetidinones.
科学的研究の応用
4-(2,4-Dimethoxyphenyl)azetidin-2-one has several scientific research applications:
作用機序
The mechanism of action of 4-(2,4-Dimethoxyphenyl)azetidin-2-one involves targeting specific enzymes and proteins. For instance, azetidin-2-ones are known to inhibit transpeptidase enzymes, which are crucial for bacterial cell wall synthesis . This inhibition leads to the disruption of bacterial cell wall formation, resulting in antimicrobial effects .
類似化合物との比較
Similar Compounds
- 1-(3,4,5-Trimethoxyphenyl)azetidin-2-one
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness
4-(2,4-Dimethoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of methoxy groups at the 2 and 4 positions of the phenyl ring can enhance its stability and solubility, making it a valuable compound for various applications .
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
4-(2,4-dimethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |
InChIキー |
GFDXQYUWXXIKKW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2CC(=O)N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


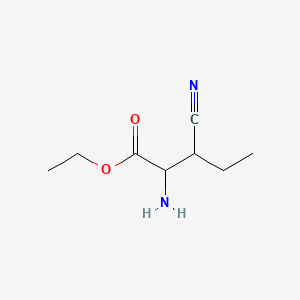
![rel-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13481522.png)
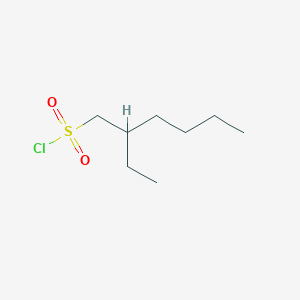
![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)
![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
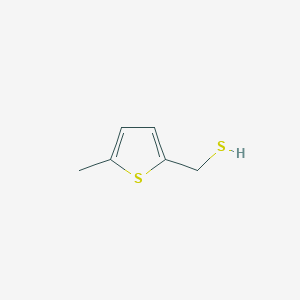
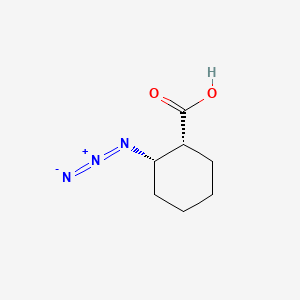

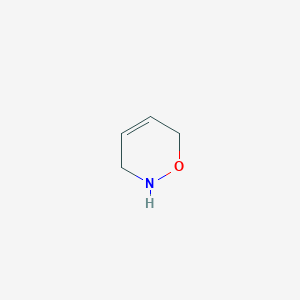
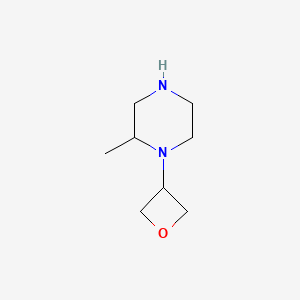
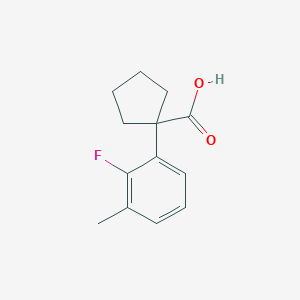
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)
